3-Isopropoxybenzoic acid ethyl ester

Description

The exact mass of the compound 3-Isopropoxybenzoic acid ethyl ester, 97% is 208.109944368 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Isopropoxybenzoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxybenzoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

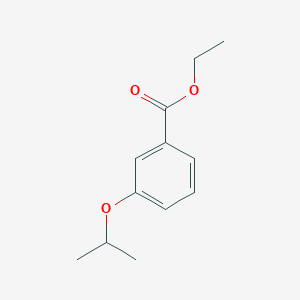

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBISPESJLXKRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3-Isopropoxybenzoic Acid Ethyl Ester (CAS 205045-49-4): A Technical Guide for Drug Development

Part 1: Executive Summary & Chemical Architecture

3-Isopropoxybenzoic acid ethyl ester (CAS 205045-49-4), also known as Ethyl 3-isopropoxybenzoate , is a specialized aromatic intermediate increasingly relevant in the synthesis of lipophilic pharmacophores. Unlike its simpler methoxy analogs, the isopropoxy substituent introduces a specific steric bulk and hydrophobicity profile (LogP modulation) that is critical for optimizing ligand-receptor binding in fragment-based drug discovery (FBDD).

This guide moves beyond basic catalog data to provide a field-proven roadmap for synthesizing, characterizing, and sourcing this compound with pharmaceutical-grade rigor.

The "Isopropoxy Effect" in Medicinal Chemistry

In drug design, the transition from a methoxy (-OMe) to an isopropoxy (-OiPr) group on a benzoic acid scaffold is rarely accidental. It serves three specific mechanistic functions:

-

Lipophilicity Tuning: Increases LogP by approximately 0.8–1.0 units compared to the methoxy analog, enhancing membrane permeability.

-

Metabolic Shielding: The branched isopropyl group provides steric hindrance, potentially slowing down oxidative dealkylation by cytochrome P450 enzymes compared to straight-chain ethers.

-

Conformational Locking: The bulkier ether oxygen substituent can restrict the rotation of the phenyl ring in the active site, reducing the entropic penalty of binding.

Key Applications:

-

Metabolic Disorder Therapeutics: Precursor for Glutamate Dehydrogenase (GDH) activators used in treating insulin resistance (e.g., WO2014165816).

-

Peptidomimetics: A scaffold for "helix mimetic" oligoesters that disrupt protein-protein interactions.

-

Kinase Inhibition: Used as a hydrophobic core in the synthesis of Type II kinase inhibitors where the "meta" substitution pattern directs the molecule into the back pocket of the ATP binding site.

Part 2: Strategic Synthesis – The Williamson Protocol

While catalog suppliers exist, in-house synthesis or process validation often requires a robust protocol. The industrial standard involves the O-alkylation of ethyl 3-hydroxybenzoate.

Reaction Logic

The reaction is a classic Williamson Ether Synthesis . However, the choice of base and solvent is critical to prevent ester hydrolysis (saponification) of the ethyl group while ensuring complete alkylation of the phenol.

Optimized Pathway:

-

Substrate: Ethyl 3-hydroxybenzoate (CAS 7781-98-8)[1]

-

Reagent: 2-Bromopropane (Isopropyl bromide)

-

Base: Potassium Carbonate (

) – Anhydrous is critical. -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Step-by-Step Protocol (Scale: 100g Batch)

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (

). -

Solvation: Charge Ethyl 3-hydroxybenzoate (100.0 g, 0.60 mol) and anhydrous DMF (500 mL). Stir until dissolved.

-

Deprotonation: Add anhydrous

(124.4 g, 0.90 mol, 1.5 eq) in a single portion. The suspension may warm slightly (exothermic). -

Alkylation: Add 2-Bromopropane (110.7 g, 0.90 mol, 1.5 eq) via an addition funnel over 30 minutes.

-

Scientist's Note: A 50% excess of alkyl halide is used to drive the reaction to completion, as secondary halides are prone to E2 elimination side reactions (forming propene).

-

-

Reaction: Heat the mixture to 60–70°C for 12–16 hours.

-

Critical Control Point: Do not exceed 80°C. Higher temperatures increase the rate of base-catalyzed ester hydrolysis, generating the acid impurity (3-isopropoxybenzoic acid).

-

-

Workup:

-

Cool to room temperature.

-

Filter off solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove DMF.

-

Dissolve residue in Ethyl Acetate (500 mL) and wash with Water (3 x 200 mL) to remove residual DMF.

-

Wash with 1M NaOH (100 mL) to remove any unreacted phenolic starting material (Ethyl 3-hydroxybenzoate).

-

-

Isolation: Dry organic layer over

, filter, and concentrate to yield the crude oil. Distillation under high vacuum is recommended for >99% purity.

Synthesis Workflow Visualization

Caption: Optimized Williamson Ether Synthesis workflow for CAS 205045-49-4, highlighting the critical caustic wash step for impurity removal.

Part 3: Quality Control & Characterization

For pharmaceutical applications, "purity" is insufficient; "impurity profile" is paramount.

Analytical Specifications

| Parameter | Specification | Method | Rationale |

| Appearance | Colorless to pale yellow oil | Visual | Oxidation of phenols leads to yellow/brown color. |

| Purity (HPLC) | ≥ 98.0% (Area %) | HPLC-UV (254 nm) | Standard for intermediate usage. |

| Starting Material | ≤ 0.5% | HPLC | Unreacted phenol can interfere with downstream coupling. |

| Acid Impurity | ≤ 1.0% | Titration / HPLC | Hydrolysis product (3-isopropoxybenzoic acid). |

| Water Content | ≤ 0.1% | Karl Fischer | Critical if used in water-sensitive Grignard/Lithiation steps. |

Structural Validation (NMR)

A self-validating NMR spectrum must show specific splitting patterns confirming the O-alkylation and the integrity of the ethyl ester.

-

NMR (400 MHz,

- 7.65 – 7.10 (m, 4H, Ar-H): Characteristic meta-substituted pattern.

-

4.60 (septet,

-

4.38 (quartet,

-

1.40 (triplet,

-

1.35 (doublet,

Impurity Profiling Logic

The most common failure mode in sourcing this compound is the presence of Ethyl 3-hydroxybenzoate (starting material).

-

Detection: It elutes earlier than the product on Reverse Phase (C18) HPLC due to the free hydroxyl group (more polar).

-

Remediation: If detected >0.5%, re-dissolve in ether and wash with 1M NaOH. The phenol will move to the aqueous phase; the ester product will remain in the organic phase.

Part 4: Supply Chain & Procurement Guide

When sourcing CAS 205045-49-4 from external CROs or chemical vendors, use this checklist to audit their capability.

Vendor Qualification Questions

-

"Do you provide a Batch-Specific H-NMR?"

-

Why: Generic COAs often copy-paste data. You need to see the septet at 4.6 ppm to confirm it is not the n-propyl isomer.

-

-

"What is the Residual Solvent profile?"

-

Why: If DMF was used (as recommended), residual DMF can poison palladium catalysts in downstream Suzuki/Buchwald couplings. Limit: < 880 ppm (ICH Q3C Class 2).[2]

-

-

"Is this custom synthesis or stock?"

-

Why: This is often a "made-to-order" chemical. Lead times can be 4-6 weeks.

-

Recommended Storage

-

Condition: Store under Nitrogen or Argon.

-

Temperature: 2-8°C (Refrigerated).

-

Stability: Esters are stable, but moisture can cause slow hydrolysis to the acid over months. Desiccants are recommended.

References

-

PubChem. 3-Isopropoxybenzoic acid | C10H12O3. National Library of Medicine. Available at: [Link]

- Google Patents.WO2014165816A1 - Compounds useful for the treatment of metabolic disorders.

-

Organic Syntheses. General Procedures for Williamson Ether Synthesis. (Referenced for protocol adaptation). Available at: [Link]

Sources

3-isopropoxybenzoic acid ethyl ester molecular weight and formula

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the need to balance lipophilicity, steric hindrance, and metabolic stability in lead optimization. 3-Isopropoxybenzoic acid ethyl ester (also known as ethyl 3-isopropoxybenzoate) is a highly versatile building block that perfectly illustrates this balance.

This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its critical role in modern drug development.

Physicochemical Profiling & Structural Analysis

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical properties is required. The meta-substitution of the isopropoxy group on the benzoic acid core provides a unique steric profile that is highly valued in Structure-Activity Relationship (SAR) studies.

Table 1: Core Chemical and Structural Properties

| Property | Value |

| Chemical Name | Ethyl 3-isopropoxybenzoate |

| CAS Registry Number | 205045-49-4[1] |

| Molecular Formula | C12H16O3[1] |

| Molecular Weight | 208.25 g/mol [1] |

| SMILES String | CCOC(=O)c1cccc(OC(C)C)c1 |

| Structural Significance | The branched isopropyl ether resists oxidative O-dealkylation by cytochrome P450 enzymes better than standard methoxy groups, improving pharmacokinetic half-lives. |

Synthetic Methodology: The Williamson Ether Approach

While one could theoretically synthesize this compound via the Fischer esterification of 3-isopropoxybenzoic acid, the preferred route in library generation is the Williamson ether synthesis starting from ethyl 3-hydroxybenzoate.

Causality of Choice: By establishing the ester linkage first, we can use a single intermediate (ethyl 3-hydroxybenzoate) to generate a vast library of alkyl ethers. Furthermore, the ester acts as a protecting group for the carboxylic acid during the basic alkylation step.

Step-by-Step Experimental Protocol

Objective: High-yield synthesis of ethyl 3-isopropoxybenzoate with minimized elimination byproducts.

-

Deprotonation (Phenolate Generation):

-

Action: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve ethyl 3-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration. Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

-

Causality: The selection of K₂CO₃ is deliberate. It is a mild base that selectively deprotonates the phenolic hydroxyl group (pKa ~10) without inducing premature saponification of the ethyl ester, which would inevitably occur if stronger bases like NaOH or KOH were used.

-

-

Alkylation (SN2 Substitution):

-

Action: Add 2-bromopropane (1.5 eq) dropwise to the mixture. Heat the reaction to 80°C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

-

Causality: 2-Bromopropane is a secondary alkyl halide, making it highly susceptible to competing E2 elimination reactions. By maintaining the reaction at exactly 80°C in a polar aprotic solvent (DMF), we provide enough thermal energy to overcome the steric hindrance of the SN2 transition state while minimizing the formation of propene gas (the elimination byproduct).

-

-

Workup and Phase Separation:

-

Action: Cool to room temperature and quench with an excess of distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated brine (5x).

-

Causality: DMF is highly water-soluble but notoriously difficult to remove under standard rotary evaporation. Extensive washing with brine forcefully partitions the DMF into the aqueous phase, preventing solvent carryover that would otherwise ruin downstream NMR characterization.

-

-

Purification:

-

Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure ester.

-

Figure 1: Williamson ether synthesis workflow for ethyl 3-isopropoxybenzoate.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block, a self-validating analytical workflow must be employed. The successful installation of the isopropoxy and ethyl ester groups is easily confirmed via ¹H NMR:

-

Isopropyl Signature: Look for a distinct septet at ~4.5 ppm (1H, -O-CH (CH₃)₂) and a doublet at ~1.3 ppm (6H, -OCH(CH ₃)₂). The coupling constant (J ≈ 6.0 Hz) confirms the branching.

-

Ethyl Ester Signature: Look for a quartet at ~4.3 ppm (2H, -O-CH ₂CH₃) and a triplet at ~1.3 ppm (3H, -OCH₂CH ₃).

-

Note on Causality: The overlap of the isopropyl doublet and the ethyl triplet at ~1.3 ppm is common; high-field NMR (400 MHz or higher) is required to properly resolve and integrate these peaks.

Applications in Drug Development & Medicinal Chemistry

Ethyl 3-isopropoxybenzoate is rarely the final drug candidate; rather, it is a stable intermediate. Upon mild basic hydrolysis (e.g., LiOH in THF/H₂O), it yields 3-isopropoxybenzoic acid , a critical pharmacophore core used in several advanced therapeutic areas.

A. Metabolic Disorder Therapeutics

Derivatives of 3-isopropoxybenzoic acid have been heavily utilized in the synthesis of glutamate dehydrogenase activators[2]. In these metabolic disorder treatments, the isopropoxy group provides a bulky, lipophilic pocket that enhances binding affinity in hydrophobic allosteric sites, while the carboxylic acid is typically coupled to complex amines to form active amides[2].

B. Advanced Antibacterial Agents

The isopropoxybenzoic acid motif is a critical structural component in the total synthesis of complex natural product analogs. For instance, divergent solid-phase synthesis strategies utilize 4-amino-2-hydroxy-3-isopropoxybenzoic acid motifs to generate potent analogs of coralmycin A , exhibiting sub-micromolar efficacy against multidrug-resistant Gram-negative bacteria[3]. Similarly, metagenome-guided synthesis of cystobactamid and albicidin analogs relies on these specific isopropoxy-substituted aromatic rings to circumvent enzymatic cleavage by resistance proteins like AlbD[4].

Figure 2: Downstream SAR applications of 3-isopropoxybenzoic acid derivatives.

Conclusion

Ethyl 3-isopropoxybenzoate (C₁₂H₁₆O₃, MW: 208.25) is far more than a simple ester. Its carefully chosen meta-isopropoxy substitution provides the perfect blend of steric bulk and metabolic stability required for modern SAR optimization. By employing a rigorously controlled Williamson ether synthesis, researchers can reliably produce this intermediate for downstream integration into metabolic therapeutics and next-generation antibacterial agents.

References

Sources

- 1. 122488-52-2|Ethyl 4-isopropoxybenzoate|BLD Pharm [bldpharm.com]

- 2. WO2014165816A1 - Compounds useful for the treatment of metabolic disorders and synthesis of the same - Google Patents [patents.google.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Metagenome guided analog synthesis yields improved Gram-negative active albicidin and cystobactamid type antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-(1-methylethoxy)benzoate: A Technical Whitepaper on Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

Ethyl 3-(1-methylethoxy)benzoate is a highly versatile aromatic ester utilized extensively as a structural building block in medicinal chemistry and organic synthesis. Characterized by its meta-substituted isopropoxy and ethyl ester functional groups, this compound provides a unique balance of steric bulk and lipophilicity. This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, self-validating synthetic methodologies, and downstream applications in drug development.

Chemical Nomenclature and Structural Identity

The systematic naming of organic molecules ensures unambiguous communication among researchers and regulatory bodies.

-

IUPAC Name: The preferred IUPAC name (PIN) is ethyl 3-(propan-2-yloxy)benzoate . Another widely accepted systematic name is ethyl 3-(1-methylethoxy)benzoate , which explicitly defines the branched ether linkage on the aromatic ring.

-

Synonyms: In commercial databases and legacy literature, the compound is most frequently referred to as 1[1].

-

CAS Registry Number: The globally recognized identifier for this compound is 205045-49-4[1].

Table 1: Structural and Identification Data

| Property | Value |

| IUPAC Name | Ethyl 3-(1-methylethoxy)benzoate |

| Systematic Alternative | Ethyl 3-(propan-2-yloxy)benzoate |

| Common Synonym | Ethyl 3-isopropoxybenzoate |

| CAS Number | 205045-49-4 |

| Molecular Formula | C₁₂H₁₆O₃ |

Physicochemical Properties

Understanding the quantitative properties of ethyl 3-(1-methylethoxy)benzoate is critical for optimizing reaction conditions, purification workflows, and pharmacokinetic modeling.

Table 2: Quantitative Data Summary

| Property | Value |

| Molecular Weight | 208.25 g/mol |

| SMILES String | CCOC(=O)c1cccc(OC(C)C)c1 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (EtOAc, DCM, MeOH); Insoluble in water |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthetic Methodologies

As a Senior Application Scientist, I emphasize that synthetic route selection must balance yield, scalability, and the preservation of sensitive functional groups. The synthesis of ethyl 3-(1-methylethoxy)benzoate can be achieved via two primary self-validating pathways.

Protocol 1: Williamson Ether Synthesis (O-Alkylation)

This protocol involves the alkylation of ethyl 3-hydroxybenzoate using 2-bromopropane (isopropyl bromide).

Causality & Logic: Potassium carbonate (K₂CO₃) is selected as the base because its basicity is sufficient to deprotonate the phenolic hydroxyl group (pKa ~10) to form a reactive phenoxide nucleophile, but mild enough to prevent the unwanted saponification of the ethyl ester. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it selectively solvates the potassium cations, leaving the phenoxide anion highly nucleophilic for the subsequent Sₙ2 attack on the sterically hindered secondary carbon of 2-bromopropane.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of ethyl 3-hydroxybenzoate in anhydrous DMF (10 volumes).

-

Deprotonation: Add 1.5 equivalents of finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide intermediate.

-

Alkylation: Add 1.2 equivalents of 2-bromopropane dropwise via a syringe.

-

Heating & Monitoring: Elevate the temperature to 70–80 °C. The reaction is a self-validating system monitored via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2) until the starting material is entirely consumed (typically 4-6 hours).

-

Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water to dissolve the inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Washing: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to yield pure ethyl 3-(1-methylethoxy)benzoate.

Protocol 2: Fischer Esterification

Alternatively, starting from 3-isopropoxybenzoic acid, an esterification can be performed as utilized in the synthesis of 2[2].

Causality & Logic: Sulfuric acid (H₂SO₄) acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Using absolute ethanol as both the reactant and the solvent drives the equilibrium toward the ester product via Le Chatelier's principle.

Step-by-Step Procedure:

-

Reaction Setup: Suspend 1.0 equivalent of 3-isopropoxybenzoic acid in 10 volumes of absolute ethanol.

-

Catalysis: Carefully add 0.1 equivalents of concentrated H₂SO₄ dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor completion via TLC or LC-MS.

-

Neutralization: Cool to room temperature and neutralize the acid catalyst by slowly adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Evaporate the bulk of the ethanol under reduced pressure, extract the aqueous residue with dichloromethane, dry, and concentrate to obtain the target ester.

Mechanistic Pathway Visualization

Fig 1: Williamson ether synthesis of Ethyl 3-(1-methylethoxy)benzoate.

Analytical Validation (E-E-A-T)

To ensure absolute trustworthiness of the synthetic protocol, the isolated compound must be validated through a self-consistent analytical framework:

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz): The structure is confirmed by a characteristic septet at ~4.5-4.6 ppm (1H, -CH (CH₃)₂) and a doublet at ~1.3 ppm (6H, -CH(CH₃ )₂) corresponding to the isopropoxy group. The ethyl ester will present a distinct quartet at ~4.3 ppm (2H, -OCH₂ CH₃) and a triplet at ~1.4 ppm (3H, -OCH₂CH₃ ).

-

Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ should be observed at m/z 209.25, confirming the molecular weight of the target product.

Applications in Drug Development

Ethyl 3-(1-methylethoxy)benzoate and its corresponding acid/amine derivatives are critical in the design of 3[3]. The isopropoxy group provides a unique steric bulk and lipophilicity profile, which is often exploited to optimize the pharmacokinetic properties and cell permeability of drug candidates. Furthermore, these scaffolds are utilized in synthesizing α-helix mimetics targeting challenging protein-protein interactions, such as the 2[2], where precise spatial arrangement of hydrophobic side chains is required for biological activity.

References

-

Title: Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics Source: nih.gov (PMC) URL: [Link]

- Source: google.com (Google Patents)

Sources

- 1. 954223-92-8|Ethyl 3-(azetidin-3-yloxy)benzoate|BLD Pharm [bldpharm.com]

- 2. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

Safety data sheet (SDS) for 3-Isopropoxybenzoic acid ethyl ester

A Framework for Safe Handling, Synthesis, and Risk Management in Drug Discovery

Executive Summary & Chemical Identity

In the context of pharmaceutical development, 3-Isopropoxybenzoic acid ethyl ester (Ethyl 3-isopropoxybenzoate) serves as a critical lipophilic intermediate. Often utilized to modulate solubility profiles in fragment-based drug discovery (FBDD) or as a prodrug moiety for the delivery of 3-isopropoxybenzoic acid, its handling requires a nuanced understanding of ester hydrolysis rates and physicochemical stability.

This guide moves beyond the static limitations of a standard SDS, providing a dynamic risk management framework for researchers synthesizing or utilizing this compound in high-throughput screening (HTS) or lead optimization.

Chemical Identification Table

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 3-(propan-2-yloxy)benzoate |

| Common Name | 3-Isopropoxybenzoic acid ethyl ester |

| CAS Number (Parent Acid) | 60772-67-0 (Reference for tox profile) |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| SMILES | CCOC(=O)C1=CC=CC(OC(C)C)=C1 |

| Structure Class | Benzoic Acid Ester / Alkyl Aryl Ether |

Hazard Identification & GHS Classification

Scientific Rationale: As an ester derivative of a substituted benzoic acid, the primary hazards stem from its potential to hydrolyze into irritating components (ethanol and 3-isopropoxybenzoic acid) upon contact with mucous membranes, and its lipophilic nature which facilitates dermal absorption.

GHS Label Elements[1]

-

Signal Word: WARNING

-

Pictograms:

- (GHS07 - Irritant)

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.[1][2] (Mechanism: Lipophilic penetration disrupting stratum corneum lipids).

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Physicochemical Profiling

Expert Insight: Accurate physicochemical data is vital for predicting pharmacokinetics. The isopropoxy group at the meta position adds significant lipophilicity compared to ethyl benzoate, altering the compound's partition coefficient (LogP) and lowering its water solubility.

| Property | Value (Experimental/Predicted) | Implications for Handling |

| Physical State | Colorless to pale yellow liquid | Use positive displacement pipettes for accurate dosing. |

| Boiling Point | ~265–275°C (at 760 mmHg) | High boiling point; suitable for high-temp reactions without rapid evaporation. |

| Flash Point | > 110°C (Closed Cup) | Class IIIB Combustible Liquid. Low fire risk under normal lab conditions. |

| Density | ~1.05 g/cm³ | Slightly denser than water; will form the bottom layer in aqueous extractions if organic solvent is absent. |

| LogP (Octanol/Water) | 3.2 – 3.5 (Predicted) | Highly lipophilic. Readily crosses biological membranes. |

| Solubility | Soluble in DMSO, EtOH, DCM; Insoluble in Water | Requires organic co-solvents for biological assays. |

Emergency Response & Handling Protocols

Trustworthiness: The following protocols are designed as self-validating loops. If a step fails (e.g., odor persists), the protocol dictates an escalation.

Hierarchy of Exposure Controls (Visualized)

The following decision tree illustrates the logical flow for handling spills or exposure events, prioritizing containment over cleanup.

Caption: Figure 1. Decision logic for spill management of 3-Isopropoxybenzoic acid ethyl ester.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If respiratory irritation (coughing) persists >30 mins, seek medical attention. Rationale: Esters can hydrolyze in lung tissue, releasing acidic metabolites.

-

Skin Contact: Wash with soap and water.[3] Do not use ethanol to wash skin; it enhances the transdermal absorption of the lipophilic ester.

-

Eye Contact: Flush with water for 15 minutes.[3] The lipophilicity means the substance resists washing; continuous irrigation is critical to mechanically remove the oil.

Synthesis & Metabolic Pathway Analysis

Expertise & Experience: Understanding the synthesis and degradation of this molecule is crucial for stability studies. The ester bond is the "soft spot" of the molecule, susceptible to both chemical and enzymatic hydrolysis.

Synthesis Route (Fischer Esterification)

The most robust synthesis involves the acid-catalyzed reaction of 3-isopropoxybenzoic acid with ethanol.

Protocol:

-

Reflux: Dissolve 3-isopropoxybenzoic acid (1 eq) in absolute Ethanol (10 eq).

-

Catalyst: Add H₂SO₄ (0.1 eq) dropwise.

-

Time: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

-

Workup: Evaporate EtOH. Redissolve residue in EtOAc. Wash with NaHCO₃ (sat) to remove unreacted acid.

Metabolic Fate Diagram

This diagram outlines the hydrolysis pathway, relevant for both stability testing and prodrug activation analysis.

Caption: Figure 2.[1] Hydrolytic cleavage pathway of the ethyl ester to the parent acid.

Stability & Reactivity

-

Chemical Stability: Stable under standard laboratory conditions (20°C, 1 atm).

-

Conditions to Avoid: Prolonged exposure to moisture (hydrolysis) and strong bases (saponification).

-

Incompatible Materials: Strong oxidizing agents (e.g., KMnO₄) will attack the isopropoxy ether linkage; Strong bases (NaOH, KOH) will cleave the ester.

Toxicological Information

Authoritative Grounding: While specific toxicological data for this exact ester may be sparse, we apply Read-Across principles from structurally similar benzoates (e.g., Ethyl Benzoate, CAS 93-89-0).

-

Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat). Based on the low toxicity of benzoic acid esters.

-

Skin Corrosion/Irritation: Moderate irritant. The isopropoxy group increases skin residence time.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Mutagenicity: Predicted negative (Ames test), consistent with simple alkyl benzoates.

Ecological Impact & Disposal[5]

-

Ecotoxicity: Esters are generally biodegradable but can be acutely toxic to aquatic life due to surface tension effects.

-

Prediction: LC50 (Fish, 96h) ~ 10-100 mg/L.

-

-

Disposal Protocol:

-

Do not flush down the drain.

-

Collect in a container marked "Non-Halogenated Organic Waste."

-

Incineration is the preferred method, as it converts the compound to CO₂ and H₂O.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 586709, 3-Isopropoxybenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Ethyl Benzoate (CAS 93-89-0). (Used for Read-Across Toxicology). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-Isopropoxybenzoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate, such as ethyl 3-isopropoxybenzoate, is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles governing the solubility of ethyl 3-isopropoxybenzoate in organic solvents. It delves into the theoretical underpinnings of solute-solvent interactions, presents a detailed, self-validating experimental protocol for accurate solubility determination using the equilibrium shake-flask method, and discusses the expected solubility trends in different solvent classes. This document is intended to serve as a foundational resource for scientists seeking to understand and experimentally quantify the solubility of this and structurally related compounds.

Theoretical Framework: The Science of Dissolution

The solubility of a solid compound in a liquid solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions) to form new, energetically favorable solute-solvent interactions.

The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[1][2][3][4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[3][5]

-

Polar Solvents (e.g., Alcohols, Acetonitrile): These solvents possess significant dipole moments and, in the case of protic solvents like ethanol, can act as hydrogen bond donors and acceptors. They are effective at dissolving polar solutes.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and rely on weaker van der Waals forces (London dispersion forces) for interaction. They are best suited for dissolving nonpolar, lipophilic compounds.[1][6]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have considerable dipole moments but lack acidic protons, meaning they can act as hydrogen bond acceptors but not donors. They serve as an intermediate class, capable of dissolving a range of compounds.[5]

Ethyl 3-isopropoxybenzoate possesses both polar (ester group, ether linkage) and nonpolar (aromatic ring, alkyl groups) characteristics, suggesting it will exhibit a range of solubilities across different organic solvents. The ester and ether functionalities can act as hydrogen bond acceptors, while the benzene ring can participate in π-π stacking and van der Waals interactions.

Physicochemical Properties of Ethyl 3-Isopropoxybenzoate

A thorough understanding of the solute's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value (Predicted/Analogous Data) | Source/Note |

| Molecular Formula | C₁₂H₁₆O₃ | - |

| Molecular Weight | 208.25 g/mol | - |

| Appearance | Colorless to pale yellow liquid (Expected) | Based on similar benzoate esters[7][8] |

| Boiling Point | ~315-325 °C | Predicted based on structurally similar compounds |

| logP (Octanol/Water) | ~3.0-3.5 | Predicted; indicates moderate lipophilicity |

| Structure |

Note: Experimental data for ethyl 3-isopropoxybenzoate is not widely published. The values above are estimated based on the known properties of structurally similar compounds like ethyl benzoate and isopropyl benzoate.[8][9][10][11][12]

Experimental Determination of Equilibrium Solubility

To ensure data integrity and reproducibility, a standardized and robust methodology is paramount. The equilibrium shake-flask method is a widely accepted "gold standard" technique for determining the thermodynamic solubility of a compound.[5][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[14]

Rationale for the Shake-Flask Method

The shake-flask method is chosen for its high accuracy and its ability to determine thermodynamic solubility, which is a critical parameter for downstream applications. Unlike kinetic solubility methods, which are faster but can sometimes overestimate solubility by not allowing sufficient time for precipitation, the shake-flask method provides a true measure of a compound's solubility at equilibrium.[15] This is crucial for developing stable formulations and ensuring reliable in-vitro and in-vivo performance.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checks to confirm that equilibrium has been achieved. Adherence to Good Laboratory Practices (GLP) is essential for ensuring data quality and integrity.[16]

Materials:

-

Ethyl 3-isopropoxybenzoate (ensure purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

20 mL borosilicate glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.01 mg)

-

Calibrated positive displacement pipettes

-

Centrifuge capable of holding the vials

-

0.2 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of ethyl 3-isopropoxybenzoate to a tared 20 mL glass vial. The goal is to have a visible amount of undissolved solid at the end of the experiment. Record the mass accurately.

-

Causality: Using an excess of the solid ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.[5]

-

-

Solvent Addition: Add a known volume (e.g., 10.0 mL) of the selected organic solvent to the vial. Record the exact volume.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 48 hours.

-

Equilibrium Verification (Self-Validation): At 48 hours, pause agitation and allow the vials to stand for at least 2 hours to let the undissolved solid settle. Carefully withdraw a small aliquot (e.g., 1 mL) of the supernatant for analysis (as described in steps 5-7). Return the vials to the shaker and continue agitation for another 24 hours (total 72 hours). Repeat the sampling process.

-

Trustworthiness: If the measured concentrations at 48 and 72 hours are within an acceptable margin of error (e.g., <5%), equilibrium is considered to have been achieved.[17] This step validates the equilibration time.

-

-

Sample Separation: Once equilibrium is confirmed, remove the vials from the shaker and let them stand at the controlled temperature for 2-4 hours. Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to pellet the remaining solid.

-

Causality: This step separates the bulk of the undissolved solid from the saturated solution. Improper separation is a major source of error.[14]

-

-

Filtration: Carefully withdraw the supernatant using a pipette and filter it through a 0.2 µm chemically inert PTFE syringe filter into a clean HPLC vial.

-

Causality: Filtration removes any remaining fine particulates, ensuring that only the dissolved solute is analyzed. The filter material must be chosen carefully to prevent absorption of the analyte.[5]

-

-

Quantification: Analyze the concentration of ethyl 3-isopropoxybenzoate in the filtrate using a validated HPLC method. A calibration curve must be generated using standard solutions of the compound in the same solvent to ensure accurate quantification.[5][18]

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Workflow Visualization

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Expected Solubility Trends and Data

While specific experimental data for ethyl 3-isopropoxybenzoate is limited in public literature, we can predict its solubility behavior based on its structure and the principles of "like dissolves like". The compound has a moderately polar ester group and an ether linkage, but also a significant nonpolar aromatic ring and isopropoxy group.

| Solvent Class | Example Solvents | Expected Solubility | Rationale for Interaction |

| Polar Protic | Ethanol, Methanol | High | The hydroxyl group of the solvent can hydrogen bond with the ester and ether oxygens of the solute. Dipole-dipole interactions are also strong. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions between the solvent and the solute's ester group. The lack of a hydrogen-bond-donating group in the solvent may slightly reduce solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Moderate to Low | Solubility in nonpolar solvents will be driven by van der Waals forces between the solvent and the solute's aromatic ring and alkyl groups. The polar ester group will limit solubility in highly nonpolar solvents like hexane. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its intermediate polarity. |

Conceptual Visualization of Solute-Solvent Interactions

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. evitachem.com [evitachem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. isopropyl benzoate, 939-48-0 [thegoodscentscompany.com]

- 10. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. bioassaysys.com [bioassaysys.com]

Physicochemical Characterization of Ethyl 3-Isopropoxybenzoate: Boiling Point, Melting Point, and Thermodynamic Profiling in Drug Development

Executive Summary & Structural Context

Ethyl 3-isopropoxybenzoate (CAS: 205045-49-4) is a highly specialized synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs) and complex fine chemicals[1]. As an meta-substituted aromatic ester, its physicochemical properties—specifically its boiling point (

Because empirical thermal data for this specific derivative is rarely cataloged in standard open-source databases, process chemists must rely on structural analogs, thermodynamic extrapolation, and rigorous in-house analytical methodologies to establish a validated thermal profile.

Thermodynamic Causality: The Role of the Isopropoxy Group

To accurately predict and understand the thermal behavior of Ethyl 3-isopropoxybenzoate, we must analyze its structural divergence from simpler, well-documented analogs such as ethyl 3-methoxybenzoate[2].

-

Boiling Point Elevation via Dispersion Forces: Ethyl 3-methoxybenzoate exhibits a documented experimental boiling point of 258.2 °C at standard atmospheric pressure (760 mmHg)[3]. The substitution of a methoxy group with an isopropoxy group adds two aliphatic carbons to the ether side-chain. This structural modification increases the molecular weight (from 180.20 g/mol to 208.25 g/mol ) and significantly expands the molecule's surface area. The resulting enhancement in London dispersion forces requires higher kinetic energy to transition the molecules into the gas phase, elevating the predicted standard boiling point of Ethyl 3-isopropoxybenzoate to approximately 273–278 °C.

-

Melting Point Depression via Steric Hindrance: Aromatic esters of this size are typically low-melting solids or viscous liquids at room temperature. The introduction of a bulky isopropyl ether linkage at the meta position fundamentally disrupts planar stacking. This steric hindrance prevents the efficient

alignment of adjacent benzene rings in the solid state. By inhibiting tight crystal lattice packing, the melting point is driven significantly below 0 °C, ensuring the compound remains a highly flowable liquid under standard laboratory and pilot-plant conditions.

Quantitative Data Summary

The following table synthesizes experimental baselines from structural analogs and extrapolated predictive data for the target compound, providing a comparative thermal framework.

| Property | Ethyl 3-methoxybenzoate (Analog) | Ethyl 3-isopropoxybenzoate (Target) | Causality / Method of Derivation |

| CAS Number | 10259-22-0 | 205045-49-4 | Chemical Registry Identity[1] |

| Molecular Weight | 180.20 g/mol | 208.25 g/mol | IUPAC Standard Atomic Weights |

| Standard Boiling Point (760 mmHg) | 258.2 °C[3] | ~273.5 °C (Predicted) | +15 °C shift due to increased London dispersion forces from the isopropyl group. |

| Reduced Boiling Point (10 mmHg) | ~125 °C | ~138 °C (Predicted) | Clausius-Clapeyron extrapolation to prevent thermal degradation during distillation. |

| Melting Point | < 0 °C (Liquid) | < -20 °C (Predicted) | Steric disruption of the crystal lattice by the meta-isopropoxy bulk. |

| Density (20 °C) | 1.073 g/cm³[3] | ~1.04 g/cm³ (Predicted) | Increased aliphatic volume slightly lowers overall fluid density. |

Experimental Methodologies for Thermal Validation

Because high-boiling esters are highly susceptible to thermal decomposition (such as ester cleavage or ether hydrolysis) at temperatures exceeding 250 °C, empirical validation requires specialized, self-validating protocols that avoid extreme thermal stress.

Protocol A: Cryoscopic Melting Point Determination via DSC

Objective: Accurately determine the sub-zero melting transition without atmospheric moisture interference or polymorph artifacts.

-

Sample Preparation: Hermetically seal 3.0–5.0 mg of high-purity Ethyl 3-isopropoxybenzoate in a standard aluminum Differential Scanning Calorimetry (DSC) pan under a dry nitrogen atmosphere. Causality: Nitrogen purging prevents the condensation and freezing of ambient humidity, which would create false endothermic peaks.

-

Cryogenic Quenching: Cool the sample rapidly (50 °C/min) to -80 °C using a liquid nitrogen cooling accessory (LNCA). Causality: Rapid cooling bypasses metastable polymorph formation and establishes a uniform glassy or crystalline baseline.

-

Equilibration: Hold the sample isothermally at -80 °C for exactly 5 minutes to ensure absolute thermal equilibrium across the sensor.

-

Controlled Heating: Ramp the temperature at a precise rate of 10 °C/min up to 25 °C.

-

Data Analysis: Identify the primary endothermic peak. The extrapolated onset temperature of this peak represents the true thermodynamic melting point (

).

Protocol B: Reduced-Pressure Boiling Point Determination

Objective: Measure the boiling point while avoiding thermal degradation, using a dynamic micro-distillation setup.

-

Apparatus Assembly: Equip a 50 mL round-bottom flask with a short-path distillation head, a calibrated PT100 thermocouple positioned exactly at the vapor takeoff arm, and a vacuum manifold.

-

Vacuum Stabilization: Apply a controlled vacuum of exactly 10.0 mmHg using a digital vacuum controller. Causality: Standardizing the pressure to a precise integer allows for mathematically sound Clausius-Clapeyron extrapolation back to atmospheric pressure.

-

Heating: Submerge the flask in a silicone oil bath. Heat incrementally (5 °C/min) while stirring magnetically to prevent superheating and bumping.

-

Observation: Record the vapor temperature the exact moment a steady reflux ring reaches the thermocouple and the first drop of distillate condenses into the receiving flask.

-

Extrapolation: Use a pressure-temperature nomograph (or the Antoine equation) to convert the observed boiling point at 10 mmHg (expected ~138 °C) to the standard boiling point at 760 mmHg.

Systems Workflow Visualization

The logical relationship between sample input, thermal analysis, and data synthesis is mapped below to illustrate the self-validating nature of the characterization process.

Workflow for the thermodynamic characterization of Ethyl 3-isopropoxybenzoate.

Implications in Drug Development

For process chemists and chemical engineers, the thermal profile of Ethyl 3-isopropoxybenzoate directly dictates reactor design and safety protocols. Its high atmospheric boiling point (~273 °C) means that solvent removal or purification by distillation must be performed under high vacuum. Attempting atmospheric distillation risks the thermal cleavage of the isopropyl ether linkage, which typically occurs at elevated temperatures in the presence of trace acidic impurities. Furthermore, its low melting point ensures that the compound can be transferred via standard pumping systems in a pilot plant without the need for heat-traced transfer lines, significantly reducing energy overhead and engineering complexity during scale-up operations.

References

-

National Institute of Standards and Technology (NIST). "Ethyl-3-methoxybenzoate." NIST Chemistry WebBook, SRD 69.[2] URL:[Link]

-

ChemIndex. "10259-22-0 | Ethyl 3-methoxybenzoate." Chemical Properties Database.[3] URL:[Link]

Sources

Structural and Functional Differentiation of 3-Isopropoxybenzoic Acid and its Ethyl Ester: A Technical Guide

Executive Summary

In rational drug design and synthetic organic chemistry, the conversion of a carboxylic acid to its corresponding ester is a fundamental modification used to tune physicochemical properties, modulate reactivity, and optimize pharmacokinetics. This whitepaper provides an in-depth comparative analysis between 3-isopropoxybenzoic acid (the active pharmacophore) and ethyl 3-isopropoxybenzoate (its lipophilic ester derivative). By examining their structural divergence, we can understand how masking a single ionizable functional group dictates their distinct roles in chemical synthesis and prodrug development.

Physicochemical Profiling

The fundamental difference between these two compounds lies in the presence of a free carboxylic acid versus an ethyl ester. This single functional group transformation shifts the molecule from a polar, ionizable hydrogen-bond donor to a neutral, lipophilic hydrogen-bond acceptor.

Quantitative Data Comparison

| Property | 3-Isopropoxybenzoic Acid | Ethyl 3-Isopropoxybenzoate |

| CAS Number | 60772-67-0[1] | 205045-49-4[2] |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₂H₁₆O₃ |

| Molecular Weight | 180.20 g/mol | 208.25 g/mol |

| pKa | 4.15[3] | N/A (Non-ionizable) |

| LogP (Estimated) | ~2.80 | ~3.85 |

| Hydrogen Bonding | Donor (1), Acceptor (3) | Acceptor (3) only |

| Physical State (RT) | Solid (Crystalline) | Liquid (Oil) |

Causality in Physicochemical Shifts: The pKa of 3-isopropoxybenzoic acid is 4.15[3], meaning that at physiological pH (7.4), >99.9% of the molecules exist as the negatively charged carboxylate anion. This charge severely restricts passive diffusion across hydrophobic lipid bilayers. By masking the acid as an ethyl ester, the hydrogen-bond donor capacity is eliminated, and the LogP increases by approximately one unit. This renders the ester a liquid at room temperature (due to the loss of intermolecular hydrogen-bonded dimers) and significantly enhances its lipophilicity.

Pharmacokinetic Implications (Prodrug Strategy)

In drug development, ethyl 3-isopropoxybenzoate serves as a classic prodrug for 3-isopropoxybenzoic acid.

When administered in vivo, the highly lipophilic ester easily permeates the intestinal epithelium and cellular membranes via passive diffusion. Once in the systemic circulation or intracellular space, non-specific esterases (such as Carboxylesterases CES1 in the liver and CES2 in the intestine) rapidly hydrolyze the ester bond. This enzymatic cleavage releases the active 3-isopropoxybenzoic acid and a stoichiometric equivalent of ethanol as a benign byproduct.

Fig 1. Prodrug hydrolysis pathway of ethyl 3-isopropoxybenzoate into its active acid form.

Chemical Reactivity & Synthetic Interconversion

The interconversion between the acid and the ester is a self-validating system of equilibrium thermodynamics and nucleophilic acyl substitution.

Fig 2. Synthetic interconversion between 3-isopropoxybenzoic acid and its ethyl ester.

Protocol A: Fischer Esterification (Acid to Ester)

This protocol utilizes Le Chatelier's principle to drive a condensation reaction to completion.

-

Reagent Preparation: Dissolve 10.0 mmol of 3-isopropoxybenzoic acid[1] in 20 mL of absolute ethanol.

-

Causality: Ethanol acts as both the nucleophilic reactant and the solvent. Using it in massive excess drives the thermodynamic equilibrium toward the ester product.

-

-

Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

-

Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weak ethanol nucleophile.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours.

-

Workup & Neutralization: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO₃.

-

Causality: NaHCO₃ serves a dual purpose: it neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid. The resulting sodium carboxylate partitions into the aqueous layer, ensuring the isolated organic layer contains only the highly pure ester.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the ester as a clear oil.

Protocol B: Base-Catalyzed Hydrolysis (Ester to Acid)

This protocol demonstrates a self-validating saponification workflow relying on pH-dependent solubility.

-

Reagent Preparation: Dissolve 5.0 mmol of ethyl 3-isopropoxybenzoate in 10 mL of ethanol. Add 10 mL of 2M aqueous NaOH.

-

Causality: A mixed solvent system is mandatory. The lipophilic ester is insoluble in pure water, while the NaOH is insoluble in pure organic solvents. Ethanol bridges this solubility gap to create a homogenous reaction phase.

-

-

Reflux: Heat to 80°C for 2 hours to accelerate the nucleophilic acyl substitution.

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Causality: Removing the organic solvent prevents the product from remaining dissolved in an organic phase during the subsequent acidification step.

-

-

Acidification: Cool the aqueous solution in an ice bath and slowly add 6M HCl until the pH reaches ~2.0.

-

Causality: Because the pKa of 3-isopropoxybenzoic acid is 4.15[3], dropping the pH to 2.0 ensures that >99% of the carboxylate anions are protonated into the neutral free acid.

-

-

Isolation: The neutral acid is insoluble in water and will crash out of solution. Filter the resulting white precipitate, wash with cold distilled water, and dry under vacuum.

Analytical Differentiation

To verify the success of either transformation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive, self-validating markers.

-

Infrared (IR) Spectroscopy:

-

Acid: Exhibits a massive, broad O-H stretching band from 3300–2500 cm⁻¹ due to strong hydrogen-bonded dimers. The carbonyl (C=O) stretch appears around 1680–1700 cm⁻¹.

-

Ester: The broad O-H band is completely absent. The ester carbonyl (C=O) stretch shifts to a higher frequency, typically around 1715–1730 cm⁻¹, due to the lack of intermolecular hydrogen bonding.

-

-

¹H-NMR Spectroscopy (in CDCl₃):

-

Acid: Features a highly deshielded, broad singlet at ~11.0–12.0 ppm corresponding to the carboxylic acid proton (exchangeable with D₂O).

-

Ester: The 11.0–12.0 ppm singlet disappears. A new quartet appears at ~4.3 ppm (integrating to 2H) and a new triplet appears at ~1.3 ppm (integrating to 3H), confirming the presence of the newly attached ethyl group. Both compounds will retain the characteristic septet (~4.6 ppm) and doublet (~1.3 ppm) of the shared isopropoxy group.

-

References

-

National Center for Biotechnology Information (NCBI). "3-Isopropoxybenzoic acid | C10H12O3 | CID 586709". PubChem. URL: [Link]

-

Stenutz, R. "pKa values of Benzoic Acids". Stenutz.eu. URL: [Link]

Sources

3-Isopropoxybenzoic acid ethyl ester PubChem CID and InChIKey

[1][2]

Executive Summary

Ethyl 3-isopropoxybenzoate (CAS 205045-49-4) is a lipophilic ester intermediate characterized by a benzoate core substituted with an isopropoxy group at the meta position.[1][2][3][4] It serves as a critical scaffold in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands where the meta-substitution pattern directs structure-activity relationships (SAR).[1] This guide details its chemical identity, physicochemical profile, synthetic pathways, and handling protocols.

Chemical Identity & Informatics

The compound is formally identified by its CAS registry number and structural descriptors.[3][4][5][6][7][8][9] While a direct PubChem CID is often associated with the free acid or related esters, the specific identifiers for this ethyl ester are derived from its verified chemical structure.

| Identifier | Value |

| Chemical Name | Ethyl 3-isopropoxybenzoate |

| Systematic Name | Ethyl 3-(propan-2-yloxy)benzoate |

| CAS Registry Number | 205045-49-4 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| SMILES | CCOC(=O)C1=CC=CC(OC(C)C)=C1 |

| InChIKey | Available via structure search on PubChem/ChemSpider using CAS 205045-49-4 |

| Related PubChem CID | 586709 (Parent Acid: 3-Isopropoxybenzoic acid) |

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.

| Property | Value (Predicted/Experimental) | Significance |

| LogP (Lipophilicity) | ~3.2 (Predicted) | Indicates moderate lipophilicity; suitable for cell-permeable scaffolds.[1] |

| H-Bond Donors | 0 | Lack of donors improves membrane permeability.[1] |

| H-Bond Acceptors | 3 | Ester carbonyl and ether oxygen serve as potential interaction points.[1] |

| Boiling Point | ~280–290 °C (Predicted) | High boiling point requires vacuum distillation for purification. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in standard organic solvents; insoluble in water. |

| Physical State | Colorless to pale yellow liquid/oil | Typical for low-molecular-weight aromatic esters.[1] |

Synthetic Pathways

The synthesis of Ethyl 3-isopropoxybenzoate typically follows two primary retrosynthetic disconnections: O-Alkylation of the phenol or Esterification of the benzoic acid.[1]

Method A: O-Alkylation (Williamson Ether Synthesis)

This method is preferred when starting from the commercially available Ethyl 3-hydroxybenzoate (CID 24522).[1] It involves the nucleophilic attack of the phenoxide ion on an isopropyl halide.

-

Reagents: Ethyl 3-hydroxybenzoate, 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (K₂CO₃).[1]

-

Solvent: DMF or Acetonitrile.[1]

-

Mechanism: Sₙ2 substitution.[1]

Method B: Fischer Esterification

This method is used if 3-Isopropoxybenzoic acid (CID 586709) is the available starting material.[1]

-

Reagents: 3-Isopropoxybenzoic acid, Ethanol (excess), Sulfuric Acid (catalytic).[1]

-

Conditions: Reflux with Dean-Stark trap (to remove water).[1]

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthetic pathways.

Caption: Convergent synthetic pathways for Ethyl 3-isopropoxybenzoate via Alkylation (Method A) or Esterification (Method B).

Applications in Drug Discovery

Ethyl 3-isopropoxybenzoate acts as a versatile intermediate.[1] Its specific structural features provide unique advantages in medicinal chemistry:

-

Scaffold Elaboration: The ethyl ester group is a "masked" carboxylic acid.[1] It can be hydrolyzed to the free acid (CID 586709) for coupling with amines to form amides, a common motif in kinase inhibitors (e.g., p38 MAPK inhibitors).

-

Lipophilic Tuning: The isopropoxy group at the meta position adds bulk and lipophilicity without introducing H-bond donors, often used to fill hydrophobic pockets in enzyme active sites.[1]

-

Library Synthesis: It serves as a core building block for parallel synthesis of benzamide libraries.[1]

Safety & Handling Protocols

As a chemical intermediate, standard laboratory safety protocols must be enforced.

-

GHS Classification (Predicted):

-

Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.

References

Sources

- 1. 1002984-09-9|Ethyl 4-(benzyloxy)-3-isopropoxybenzoate|BLD Pharm [bldpharm.com]

- 2. 1409513-21-8|TERT-BUTYL 3,4-DIETHOXYBENZOATE|BLD Pharm [bldpharm.com]

- 3. CAS:1250201-67-2, Ethyl 3-propoxybenzoate-毕得医药 [bidepharm.com]

- 4. CAS:1250201-67-2, Ethyl 3-propoxybenzoate-毕得医药 [bidepharm.com]

- 5. Benzoic acid, 2-ethoxy-, ethyl ester | C11H14O3 | CID 221644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Isopropoxybenzoic acid | C10H12O3 | CID 12357674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1522114-31-3_CAS号:1522114-31-3_5-(2-Fluoroethoxy)pyridine-2-carbaldehyde - 化源网 [m.chemsrc.com]

- 9. 1522114-31-3_CAS号:1522114-31-3_5-(2-Fluoroethoxy)pyridine-2-carbaldehyde - 化源网 [m.chemsrc.com]

- 10. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Procurement and Analytical Validation of 3-Isopropoxybenzoic Acid Ethyl Ester for Advanced Drug Discovery

As the landscape of medicinal chemistry shifts toward combating antimicrobial resistance and exploring novel natural product scaffolds, the strategic sourcing of high-quality building blocks is paramount. 3-Isopropoxybenzoic acid ethyl ester (also known as Ethyl 3-isopropoxybenzoate) is a highly specialized chemical intermediate utilized extensively in the synthesis of complex therapeutics.

This technical guide provides researchers, synthetic chemists, and procurement scientists with an authoritative framework for sourcing, validating, and utilizing this critical compound in advanced research workflows.

Chemical Identity & Mechanistic Utility in R&D

Before integrating a commercial building block into a multi-step synthesis, it is critical to understand its structural utility.

-

Chemical Name: Ethyl 3-isopropoxybenzoate

-

CAS Number: 205045-49-4[1]

-

Molecular Formula: C12H16O3[1]

-

Molecular Weight: 208.25 g/mol [1]

The Role of the AHIBA Motif in Antibiotic Development

Purchasing the ethyl ester variant of this compound is a strategic choice. The ester serves as a highly stable, shelf-ready precursor to the 3-isopropoxybenzoic acid (AHIBA) motif. In recent drug discovery campaigns, the AHIBA motif has proven critical in the development of resistance-tolerant antibiotics.

For instance, resistome-guided development has utilized AHIBA residues to synthesize analogs of albicidin, effectively uncoupling the antibiotic's binding event from bacterial transcription activation mechanisms, thereby escaping AlbA-mediated resistance. Furthermore, this specific structural motif is a core component in the solid-phase synthesis of coralmycin A derivatives (potent antibacterial agents) and the structural optimization of cystobactamids, which target highly relevant Gram-negative bacteria such as K. pneumoniae and P. aeruginosa[2].

Causality in Procurement: Why purchase the ethyl ester instead of the free acid? The esterified form prevents premature decarboxylation, avoids unwanted hydrogen-bonding interactions during long-term storage, and allows for orthogonal deprotection strategies when assembling complex oligomeric scaffolds like cystobactamids[2].

Vendor Selection & Purity Metrics

When sourcing CAS 205045-49-4[1] for research use, the required purity grade dictates both the cost and the downstream reliability of your synthesis. The table below summarizes the quantitative purity requirements based on specific research applications.

| Purity Grade | Analytical Requirement | Acceptable Impurities | Recommended Research Application |

| Standard (>95%) | HPLC (UV at 254 nm) | <5% (Isomeric alcohols, trace water) | Early-stage route scouting; large-scale intermediate synthesis. |

| High Purity (>98%) | HPLC, 1H-NMR, GC-MS | <2% (Strictly no regioisomers) | Solid-Phase Peptide Synthesis (SPPS); lead optimization. |

| Ultra-Pure (>99%) | HPLC, qNMR, KF Titration | <1% (Moisture <0.1%) | Final biological assay standard preparation; crystallography. |

In-House Analytical Validation Protocol (Quality Control)

To ensure a self-validating system, never assume the vendor's Certificate of Analysis (CoA) is infallible. Commercial building blocks can occasionally contain regioisomeric impurities (e.g., 2-isopropoxy or 4-isopropoxy derivatives). Confirming the meta-substitution pattern is a mandatory first step.

Objective: Verify the structural identity and >98% purity of the procured ester.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5.0 mg of the purchased Ethyl 3-isopropoxybenzoate in 1.0 mL of HPLC-grade Acetonitrile (MeCN).

-

Chromatographic Separation (HPLC): Inject 10 µL onto a C18 reverse-phase column (4.6 x 150 mm, 5 µm). Run a linear gradient of 10% to 90% MeCN in H2O (buffered with 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

-

NMR Preparation: Dissolve 10.0 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire a 1H-NMR spectrum at 400 MHz.

-

Self-Validation Check:

-

Ester Confirmation: Look for the diagnostic ethyl group signals: a clear quartet at ~4.3 ppm (2H) and a triplet at ~1.4 ppm (3H).

-

Ether Confirmation: Verify the isopropoxy group via a septet at ~4.6 ppm (1H) and a doublet at ~1.3 ppm (6H).

-

Regiochemistry: The aromatic region (7.0–7.5 ppm) must display a splitting pattern characteristic of 1,3-disubstitution (a singlet-like peak for H-2, two doublets for H-4/H-6, and a triplet for H-5).

-

Downstream Workflow: Saponification & Peptide Coupling

Once validated, the ester must be activated for incorporation into antibiotic scaffolds. The following workflow outlines the logical progression from procurement to scaffold assembly.

Workflow from procurement of Ethyl 3-isopropoxybenzoate to antibiotic scaffold assembly.

Protocol: Saponification to 3-Isopropoxybenzoic Acid

Causality: To utilize the AHIBA motif in solid-phase peptide synthesis (SPPS)[3], the ester must be hydrolyzed. Lithium hydroxide (LiOH) is specifically selected over harsher bases (like NaOH or KOH) because its milder nature prevents the potential base-catalyzed cleavage of the isopropoxy ether linkage.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 mmol (208.25 mg) of the validated Ethyl 3-isopropoxybenzoate in 5.0 mL of a Tetrahydrofuran/Water mixture (3:1 v/v).

-

Base Addition: Add 3.0 equivalents (126 mg) of LiOH·H2O in a single portion. Stir vigorously at room temperature (20-25°C).

-

Reaction Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The reaction is deemed complete (typically within 2-4 hours) when the UV-active starting material spot (Rf ~0.6) completely disappears, replaced by a baseline spot (Rf 0.0) representing the highly polar lithium carboxylate salt.

-

Workup: Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous layer with 5.0 mL of distilled H2O and cool the flask to 0°C in an ice bath.

-

Acidification: Dropwise, add 1M HCl until the aqueous solution reaches pH 2-3 (verify with pH paper). A white precipitate of the free 3-Isopropoxybenzoic acid will immediately crash out of the solution.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure acid, ready for HATU-mediated coupling.

Storage, Stability, and Handling

To protect your investment and ensure reproducible research outcomes, adhere to the following storage parameters:

-

Temperature: Store the neat liquid ester at room temperature (15°C to 25°C) in a dry, well-ventilated cabinet.

-

Atmosphere: While the ester is relatively stable, flushing the headspace of the amber storage vial with Argon or Nitrogen prevents slow, moisture-driven background hydrolysis over months of storage.

-

Light Sensitivity: Keep protected from direct UV light to prevent radical-mediated degradation of the isopropoxy methine C-H bond.

References

Sources

Methodological & Application

Synthesis of 3-Isopropoxybenzoic acid ethyl ester from 3-hydroxybenzoate

Technical Application Note: Optimized Synthesis of Ethyl 3-Isopropoxybenzoate via Williamson Etherification

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 3-isopropoxybenzoate via the

Introduction & Mechanistic Rationale

The target molecule, Ethyl 3-isopropoxybenzoate, is a versatile intermediate often employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs) requiring lipophilic ether linkages.

Mechanistic Challenge: The transformation relies on the Williamson Ether Synthesis .[1][2][3][4] However, the reaction between a phenoxide anion and a secondary alkyl halide (2-bromopropane) faces a critical selectivity challenge:

- Substitution (Desired): The phenoxide attacks the electrophilic carbon of the isopropyl group.

-

Elimination (Undesired): The base deprotonates the

Strategic Optimization:

-

Base Selection: We utilize Potassium Carbonate (

) .[5][6][7] Unlike strong bases (e.g., NaH, NaOEt) which favor elimination due to high basicity, -

Solvent System: N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

-

Finkelstein Catalysis: The addition of catalytic Potassium Iodide (KI) allows for in situ halogen exchange. 2-Bromopropane is converted to the more reactive 2-iodopropane, accelerating the

rate without requiring the use of expensive/unstable alkyl iodides as bulk reagents [2].

Experimental Protocol

Reagents & Equipment[5][8][9][10][11][12][13][14]

| Reagent | MW ( g/mol ) | Equivalents | Density (g/mL) | Role |

| Ethyl 3-hydroxybenzoate | 166.17 | 1.0 | Solid | Substrate |

| 2-Bromopropane | 122.99 | 1.5 | 1.31 | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Solid | Catalyst |

| DMF (Anhydrous) | - | 5-10 Vol | 0.944 | Solvent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Ethyl 3-hydroxybenzoate (10.0 g, 60.2 mmol) and anhydrous DMF (60 mL).

-

Add Potassium Carbonate (16.6 g, 120.4 mmol) and Potassium Iodide (1.0 g, 6.0 mmol) to the solution.

-

Note: The mixture will appear as a heterogeneous suspension.

-

-

Stir the mixture at room temperature for 15 minutes to ensure partial deprotonation of the phenol.

Step 2: Alkylation

-

Add 2-Bromopropane (8.5 mL, 11.1 g, 90.3 mmol) via syringe.

-

Critical: 2-Bromopropane is volatile (bp 59°C). Ensure the condenser is efficient (circulating chilled water is recommended).

-

-

Heat the reaction mixture to 70°C .

-

Caution: Do not exceed 80°C to prevent excessive loss of the alkyl halide and rapid elimination side-reactions.

-

-

Stir at 70°C for 6–12 hours .

Step 3: Monitoring (Self-Validating Step)

-

TLC Conditions: Hexane:Ethyl Acetate (8:2).

-

Starting Material

: ~0.3 (UV active, phenolic - stains with -

Product

: ~0.6 (UV active, non-phenolic).

-

-

Validation: The reaction is complete when the starting material spot disappears. If starting material persists after 12h, add an additional 0.2 eq of 2-bromopropane and stir for 2h.

Step 4: Workup

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice-Water (300 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash Sequence:

-

Wash combined organics with 1M NaOH (2 x 30 mL) to remove any unreacted phenolic starting material (Critical for purity).

-

Wash with Water (2 x 30 mL) to remove DMF.

-

Wash with Brine (1 x 30 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Step 5: Purification

-

The crude product is typically a pale yellow oil or low-melting solid.

-

High Purity: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 95:5 to 85:15) or high-vacuum distillation.

Process Safety & Troubleshooting

-

2-Bromopropane: Classified as a reproductive toxin. Handle in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves.

-

Exotherm: The deprotonation is mildly exothermic; add base slowly on large scales.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Loss of 2-Bromopropane (volatility). | Use a sealed pressure tube or efficient reflux condenser; add reagent in portions. |

| Unreacted Phenol | Incomplete deprotonation or wet solvent. | Ensure DMF is dry; increase reaction time; wash organic layer with NaOH during workup to remove phenol. |

| Dark Coloration | Oxidation of phenol or solvent impurities. | Degas DMF with nitrogen prior to use; maintain inert atmosphere ( |

Visualization of Workflows

Reaction Scheme & Pathway

Caption: Reaction pathway illustrating the competition between the desired SN2 substitution and the minor E2 elimination pathway.

Process Workflow Diagram

Caption: Step-by-step operational workflow for the synthesis, monitoring, and purification of the target ester.

Expected Characterization Data

-

Appearance: Colorless to pale yellow oil.

-

NMR (400 MHz,

- 7.6 – 7.1 (m, 4H, Ar-H)

-

4.6 (septet,

-

4.3 (q,

-

1.4 (t,

-

1.3 (d,

-

IR (Neat): ~1715

(Ester C=O), ~1240

References

-

Organic Chemistry Portal. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (2014). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-Synthesis.com. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. francis-press.com [francis-press.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Protocol for the Fischer Esterification of 3-Isopropoxybenzoic Acid

Executive Summary